molecular formula C14H16N2O4S B2801624 N'-[(furan-2-yl)methyl]-N-[2-methoxy-2-(thiophen-3-yl)ethyl]ethanediamide CAS No. 1705046-75-8

N'-[(furan-2-yl)methyl]-N-[2-methoxy-2-(thiophen-3-yl)ethyl]ethanediamide

Cat. No.: B2801624
CAS No.: 1705046-75-8
M. Wt: 308.35
InChI Key: NCBGVUAUCRFKFZ-UHFFFAOYSA-N
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Description

N'-[(furan-2-yl)methyl]-N-[2-methoxy-2-(thiophen-3-yl)ethyl]ethanediamide is a complex organic compound that features both furan and thiophene rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[(furan-2-yl)methyl]-N-[2-methoxy-2-(thiophen-3-yl)ethyl]ethanediamide typically involves multi-step organic reactions One common method includes the reaction of furan-2-carbaldehyde with an appropriate amine to form an imine intermediate This intermediate is then reacted with oxalyl chloride to form the oxalamide structure

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N'-[(furan-2-yl)methyl]-N-[2-methoxy-2-(thiophen-3-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides and furans.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydride and potassium tert-butoxide are used to facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, alcohols, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

N'-[(furan-2-yl)methyl]-N-[2-methoxy-2-(thiophen-3-yl)ethyl]ethanediamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism by which N'-[(furan-2-yl)methyl]-N-[2-methoxy-2-(thiophen-3-yl)ethyl]ethanediamide exerts its effects involves its interaction with specific molecular targets. The furan and thiophene rings can participate in π-π stacking interactions with aromatic amino acids in proteins, while the oxalamide moiety can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N1-(furan-2-ylmethyl)-N2-(2-methoxy-2-(thiophen-2-yl)ethyl)oxalamide: Similar structure but with a different position of the thiophene ring.

    N1-(furan-2-ylmethyl)-N2-(2-methoxy-2-(pyridin-3-yl)ethyl)oxalamide: Contains a pyridine ring instead of a thiophene ring.

    N1-(furan-2-ylmethyl)-N2-(2-methoxy-2-(benzothiophen-3-yl)ethyl)oxalamide: Features a benzothiophene ring.

Uniqueness

N'-[(furan-2-yl)methyl]-N-[2-methoxy-2-(thiophen-3-yl)ethyl]ethanediamide is unique due to the specific positioning of its functional groups, which allows for distinct chemical reactivity and biological activity compared to its analogs. The combination of furan and thiophene rings in the same molecule provides a versatile platform for further chemical modifications and applications.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N'-(2-methoxy-2-thiophen-3-ylethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c1-19-12(10-4-6-21-9-10)8-16-14(18)13(17)15-7-11-3-2-5-20-11/h2-6,9,12H,7-8H2,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCBGVUAUCRFKFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NCC1=CC=CO1)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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